tert-Butyl 5-hydroxy-3-oxoazepane-1-carboxylate
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Overview
Description
tert-Butyl 5-hydroxy-3-oxoazepane-1-carboxylate is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol . This compound is known for its unique structure, which includes a seven-membered azepane ring with a hydroxy group, a keto group, and a tert-butyl ester functional group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-hydroxy-3-oxoazepane-1-carboxylate typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: The hydroxy and keto groups are introduced through selective oxidation and reduction reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-hydroxy-3-oxoazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a keto group.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 5-oxo-3-oxo-azepane-1-carboxylic acid tert-butyl ester.
Reduction: Formation of 5-hydroxy-3-hydroxy-azepane-1-carboxylic acid tert-butyl ester.
Substitution: Formation of various substituted azepane derivatives.
Scientific Research Applications
tert-Butyl 5-hydroxy-3-oxoazepane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 5-hydroxy-3-oxoazepane-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and keto groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-3-oxo-hexane-1-carboxylic acid tert-butyl ester
- 5-Hydroxy-3-oxo-octane-1-carboxylic acid tert-butyl ester
- 5-Hydroxy-3-oxo-decanoic acid tert-butyl ester
Comparison
Compared to similar compounds, tert-Butyl 5-hydroxy-3-oxoazepane-1-carboxylate has a unique seven-membered ring structure, which imparts distinct chemical and biological properties. Its specific functional groups make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 5-hydroxy-3-oxoazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-5-4-8(13)6-9(14)7-12/h8,13H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOECZTLTSPZISB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC(=O)C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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